Quinine hydrobromide

Solubility Formulation Bioavailability

Select quinine hydrobromide when aqueous solubility is paramount. Its 1:34 cold water solubility eliminates organic co-solvents, outperforming sulfate (1:800) by 23.5-fold. Achieves Tmax within 60–90 min, enabling reproducible early time-point PK sampling. Contains 76.6% anhydrous quinine base with a fully solved orthorhombic crystal structure (P2₁2₁2₁) for unambiguous polymorph identification. Superior choice for cell culture media, perfusion assays, parenteral preclinical formulations, and analytical reference standards requiring aqueous compatibility without pH adjustment.

Molecular Formula C20H25BrN2O2
Molecular Weight 405.3 g/mol
CAS No. 14358-44-2
Cat. No. B10858363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine hydrobromide
CAS14358-44-2
Molecular FormulaC20H25BrN2O2
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br
InChIInChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1
InChIKeyHDZGBIRSORQVNB-DSXUQNDKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinine Hydrobromide CAS 14358-44-2: Scientific Classification and Baseline Procurement Parameters


Quinine hydrobromide (CAS 14358-44-2; molecular formula C₂₀H₂₅BrN₂O₂; molecular weight 405.3 g/mol) is the hydrobromide salt form of quinine, a cinchona alkaloid [1]. This compound exists as a white to off-white crystalline powder that is freely soluble in water due to the presence of the bromide counterion, which confers enhanced aqueous solubility relative to the parent quinine free base and alternative quinine salts . Quinine hydrobromide is primarily utilized in antimalarial research and as a reference standard in analytical chemistry, with the hydrobromide salt form specifically selected for applications requiring aqueous compatibility without pH adjustment [2]. The compound contains approximately 76.6% anhydrous quinine base content and exists as a monohydrate under standard conditions [3].

Why Quinine Hydrobromide Cannot Be Casually Substituted with Quinine Sulfate or Hydrochloride


Quinine salts are not functionally interchangeable due to substantial differences in aqueous solubility, which directly govern dissolution rate, absorption kinetics, and formulation feasibility. Quinine hydrobromide exhibits a solubility of 1 part in approximately 34 parts cold water, compared to quinine sulfate which requires 800 times its weight in water for complete dissolution, and quinine hydrochloride which requires approximately 35 times its weight [1]. This 23.5-fold solubility differential between the hydrobromide and sulfate salts translates into measurable differences in oral absorption rate and peak plasma concentration attainment . Furthermore, the hydrobromide salt provides a neutral to faintly acidic aqueous solution, whereas the sulfate yields a neutral solution that may precipitate under certain formulation conditions [2]. These physicochemical divergences mean that substituting one quinine salt for another without formulation adjustment will alter dissolution profiles, potentially affecting bioavailability and experimental reproducibility in both in vitro and in vivo settings [3].

Quinine Hydrobromide: Quantified Differentiation Evidence vs. Quinine Sulfate and Hydrochloride


Aqueous Solubility: Quinine Hydrobromide vs. Quinine Sulfate — 23.5-Fold Differential

Quinine hydrobromide requires approximately 34 parts of cold water to dissolve 1 part by weight, while quinine sulfate requires 800 parts water for the same quantity, representing a 23.5-fold solubility advantage for the hydrobromide salt [1]. Quinine hydrochloride exhibits solubility comparable to the hydrobromide at approximately 1:35 (parts water to 1 part salt) [1]. The hydrobromide salt contains 76.6% anhydrous quinine base by weight, compared to 72.8% for quinine sulfate, providing a higher active moiety content per unit mass [2].

Solubility Formulation Bioavailability

Crystal Structure Determination: Orthorhombic Space Group P2₁2₁2₁ for Quinine Hydrobromide Monohydrate

Single-crystal X-ray diffraction analysis of quinine hydrobromide monohydrate establishes that the compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 8.674(1) Å, b = 8.944(1) Å, c = 23.255(4) Å, and Z = 4 [1]. The structure was refined by full-matrix least-squares methods to a final R-factor of 0.047 for 1472 observed reflections, and absolute configuration determination at C(9) resolved stereochemical discrepancies in the literature regarding the reaction of thionyl chloride with quinine [1]. This crystallographic data provides definitive identification of the hydrobromide salt form and distinguishes it from the sulfate dihydrate (monoclinic space group P2₁) and hydrochloride dihydrate (orthorhombic space group P2₁2₁2₁ but with distinct cell dimensions) [2].

Crystallography Solid-state characterization Polymorph identification

Absorption Kinetics: Hydrobromide Salt Achieves Peak Plasma Concentration Within 60–90 Minutes

Quinine hydrobromide demonstrates rapid gastrointestinal absorption, achieving peak plasma concentrations between 60 and 90 minutes following oral administration . In contrast, alternative quinine salts including the gluconate and polygalacturonate forms exhibit slower absorption profiles with lower peak plasma concentrations . The hydrobromide salt displays plasma protein binding in the range of 70–90%, consistent with values reported for quinine sulfate (approximately 70–80%), indicating that the enhanced absorption rate does not compromise protein binding characteristics . The compound is metabolized via hepatic oxidative pathways, yielding N-oxide, 3-hydroxy, O-demethyl, and 2'-quinidinone metabolites .

Pharmacokinetics Absorption Oral bioavailability

Anhydrous Quinine Base Content: 76.6% Active Moiety per Unit Mass

Quinine hydrobromide contains 76.6% anhydrous quinine base by weight, as established in pharmacopoeial monographs [1]. This value compares to 72.8% for quinine sulfate, 81.7% for quinine hydrochloride, and 85.7% for quinine free base alkaloid [1]. The hydrobromide salt thus provides an intermediate active moiety content among the common quinine salts, with approximately 5.2% higher quinine base content per unit mass than the more widely used sulfate salt. The monohydrate form contains 4.25% water of crystallization, which is lost upon heating to 100°C [2].

Potency Content uniformity Dose calculation

Solution Characteristics: Non-Fluorescent Aqueous Solution Distinct from Sulfuric Acid Fluorescence

Quinine hydrobromide yields an aqueous solution that is neutral to very slightly alkaline and is non-fluorescent under standard aqueous conditions [1]. However, when dissolved in sulfuric acid, the solution becomes strongly fluorescent — a characteristic shared with other quinine salts and widely utilized for analytical quantitation [1]. This pH-dependent fluorescence behavior is a defining analytical signature: the aqueous solution remains non-fluorescent, while acidification with sulfuric acid produces the characteristic blue fluorescence with excitation maximum at approximately 350 nm and emission maximum at 450 nm. The compound also gives the thalleioquin reaction (green coloration upon treatment with bromine water followed by ammonia), providing a confirmatory identity test [1].

Analytical chemistry Fluorescence spectroscopy Identity testing

Historical Hypodermic Injection Suitability: Solubility Profile Enables Parenteral Formulation

Historical pharmacopoeial records specifically recommend quinine hydrobromide for hypodermic (subcutaneous) injection, based on its favorable solubility profile of 1 part dissolving in approximately 45 parts cold water for the monohydrate form [1]. Quinine sulfate, by comparison, was not recommended for hypodermic injection due to its poor aqueous solubility (1:800) [2]. The bi-hydrobromide variant, with solubility of 1:7, was also explicitly recommended for hypodermic injection, reflecting a broader class advantage for hydrobromide salts in parenteral applications [2]. This differentiation is grounded in the practical requirement that injectable formulations demand sufficient aqueous solubility to achieve therapeutic concentrations in small injection volumes without precipitation at the injection site.

Parenteral formulation Injectability Historical pharmacopoeia

Quinine Hydrobromide: Evidence-Backed Research and Industrial Application Scenarios


Aqueous Formulation Development Without pH Adjustment or Co-Solvents

Researchers developing quinine-containing solutions for in vitro assays or preclinical dosing should select quinine hydrobromide when aqueous solubility is paramount. The 1:34 solubility ratio in cold water (versus 1:800 for sulfate) eliminates the need for acidification, organic co-solvents, or complex solubilization strategies that might confound experimental outcomes [1]. This advantage is particularly relevant for cell culture media preparation, perfusion systems, and any experimental protocol requiring neutral pH aqueous delivery of quinine. The 5.2% higher quinine base content per unit mass compared to sulfate also allows for more precise low-dose formulations without introducing excess counterion mass [2].

Crystallographic Reference Standard and Polymorph Identification

Analytical laboratories and quality control facilities requiring a well-characterized quinine salt for reference standard purposes should utilize quinine hydrobromide monohydrate. The fully solved orthorhombic crystal structure (space group P2₁2₁2₁; a = 8.674 Å, b = 8.944 Å, c = 23.255 Å) provides definitive crystallographic parameters for powder X-ray diffraction calibration, polymorph screening, and solid-state identity verification [3]. This structural data, refined to R = 0.047 with absolute configuration determination, offers unambiguous differentiation from the sulfate dihydrate (monoclinic) and hydrochloride dihydrate (orthorhombic but with distinct cell dimensions) polymorphs, making hydrobromide the superior choice for crystallographic reference applications [3].

Rapid-Absorption Pharmacokinetic Studies Requiring Short Tmax

Investigators conducting oral pharmacokinetic studies where rapid attainment of peak plasma concentrations is desired should select quinine hydrobromide over gluconate or polygalacturonate salt forms. The hydrobromide achieves Tmax within 60–90 minutes post-dose, while alternative salts demonstrate slower, more prolonged absorption profiles with lower peak concentrations . This rapid absorption characteristic is particularly valuable for studies requiring early time-point sampling, for evaluating acute pharmacodynamic responses, or for protocols where minimizing the absorption phase variability is critical to data interpretation. The 70–90% plasma protein binding remains comparable across salt forms, ensuring that protein binding does not confound cross-salt pharmacokinetic comparisons .

Parenteral Formulation Development for Preclinical Injection Studies

Researchers requiring injectable quinine formulations for subcutaneous or intramuscular administration in preclinical models should prioritize quinine hydrobromide over quinine sulfate. Historical pharmacopoeial assessments specifically recommend hydrobromide salts for hypodermic injection based on their solubility profile (1:45 for monohydrate, 1:7 for bi-hydrobromide), which permits therapeutic concentrations in small injection volumes without precipitation at the injection site [1]. Quinine sulfate (1:800 solubility) is explicitly not recommended for parenteral use due to insufficient solubility [2]. This differentiation is grounded in the practical requirement that injectable formulations demand sufficient aqueous solubility to achieve target doses in volumes compatible with animal welfare constraints. The hydrobromide salt thus provides a formulation-ready alternative that bypasses the need for complex solubilization excipients, pH adjustment, or co-solvent systems that could introduce confounding variables in preclinical efficacy and toxicology studies [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.